2-(Piperidin-4-ylmethoxy)pyrazine
Overview
Description
2-(Piperidin-4-ylmethoxy)pyrazine, commonly known as P4MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. P4MP is a heterocyclic compound that consists of a pyrazine ring and a piperidine ring, and it has a molecular formula of C11H16N2O.
Scientific Research Applications
Pharmaceutical Applications
Piperidines, which are part of the “2-(Piperidin-4-ylmethoxy)pyrazine” structure, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Antifungal Activity
A study has shown that pyrazine-functionalized carbazole derivatives, which include “2-(Piperidin-4-ylmethoxy)pyrazine”, exhibit pH-dependent antifungal activity . This compound was found to be much more effective against Candida krusei than fluconazole at pH 4 .
Imaging Agent
The same study also suggested that “2-(Piperidin-4-ylmethoxy)pyrazine” could be used as an imaging agent . This is due to its photosensitive and pH-dependent properties .
Synthesis of Biologically Active Piperidines
The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives can be used in the synthesis of biologically active piperidines .
DNA Binding
Experiments have shown that “2-(Piperidin-4-ylmethoxy)pyrazine” has a strong binding ability with potential cellular targets like Calf Thymus DNA (CT-DNA), or Bovine Serum Albumin (BSA) . However, no DNA or BSA cleavage was observed .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, “2-(Piperidin-4-ylmethoxy)pyrazine” could potentially be used in the design of new drugs .
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-ylmethoxy)pyrazine is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme responsible for maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), a key player in gene expression regulation .
Mode of Action
2-(Piperidin-4-ylmethoxy)pyrazine interacts with LSD1 as a competitive inhibitor . It competes with the dimethylated H3K4 substrate for binding to LSD1, thereby inhibiting the enzyme’s activity . This interaction leads to changes in the methylation status of H3K4, affecting gene expression.
Biochemical Pathways
The inhibition of LSD1 by 2-(Piperidin-4-ylmethoxy)pyrazine affects the histone methylation pathways . Specifically, it prevents LSD1 from demethylating H3K4, leading to an increase in the methylation levels of H3K4 . This change can affect various downstream processes, including gene expression regulation and chromatin remodeling.
Result of Action
The inhibition of LSD1 by 2-(Piperidin-4-ylmethoxy)pyrazine results in increased cellular H3K4 methylation . This change can strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM . The compound has negligible effects on normal cells .
properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-11-4-2-9(1)8-14-10-7-12-5-6-13-10/h5-7,9,11H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXTXXSIROQNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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